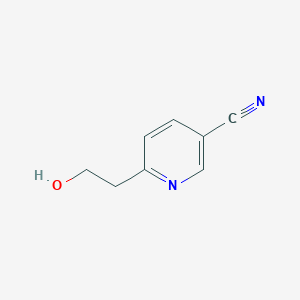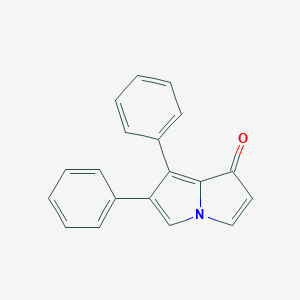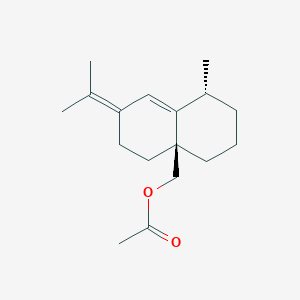
Coralloidin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coralloidin C is a natural product that has been isolated from the marine sponge, Siphonodictyon coralliphagum. This compound has attracted significant attention from the scientific community due to its potential therapeutic applications. The aim of
Applications De Recherche Scientifique
Genomic Insights from Corallococcus spp. :Corallococcus, a genus of predatory soil myxobacteria, offers a wealth of genomic diversity, essential for understanding predation mechanisms and secondary metabolite production. Corallococcus strains exhibit unique gene sets, with a significant portion dedicated to secondary metabolism, suggesting potential in novel bioactive compound discovery, including Coralloidin C (Livingstone, Morphew, & Whitworth, 2018).
Morphological Distinctiveness of Corallococcus coralloides :Corallococcus coralloides, a myxobacterium, is known for its unique fruiting bodies. Its distinct genome contributes to understanding the biological mechanisms behind these structures, potentially shedding light on Coralloidin C's role in this process (Huntley et al., 2012).
Coralloidin C and Novel Secondary Metabolites :The myxobacterium Corallococcus coralloides produces corallopyronin A and other secondary metabolites like Corallorazine, highlighting its potential as a source of novel compounds, including Coralloidin C. These metabolites open avenues for new therapeutic applications (Schmitz et al., 2014).
Genomic Characterization of Hericium coralloides :Hericium coralloides is another focus of research, known for containing physiologically active compounds. Genomic sequencing of this organism can provide insights into bioactive compounds, possibly including Coralloidin C, and their applications in treating diseases (Zhang et al., 2022).
Diversity and Potential Novel Species in Corallococcus :Studies on the gene sequence heterogeneity of Corallococcus coralloides reveal a broad range of potential novel species. This diversity suggests a rich source of unique compounds, such as Coralloidin C, for various applications (Stackebrandt & Päuker, 2005).
Coral Microbiome and Health Implications :Research on the coral microbiome, involving organisms like Corallococcus, underscores the importance of microbial interactions in coral health. These studies can inform the understanding of Coralloidin C's role in these complex ecosystems (Bourne, Morrow, & Webster, 2016).
Coralloidin C in Neuroscience and Medicine :Corallocins, from the mushroom Hericium coralloides, have shown potential in inducing nerve growth and brain-derived neurotrophic factors. Such discoveries highlight the broader implications of Coralloidin C and related compounds in medical applications, particularly in neuroscience (Wittstein et al., 2016).
Applications in Coral Reef Conservation Biology :Genomic and microarray approaches to coral reef conservation, involving species like Corallococcus, provide crucial data for the protection and management of coral ecosystems. Understanding Coralloidin C within this context can aid in conservation efforts (Forêt et al., 2007).
Propriétés
Numéro CAS |
110299-91-7 |
|---|---|
Nom du produit |
Coralloidin C |
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate |
InChI |
InChI=1S/C17H26O2/c1-12(2)15-7-9-17(11-19-14(4)18)8-5-6-13(3)16(17)10-15/h10,13H,5-9,11H2,1-4H3/t13-,17-/m1/s1 |
Clé InChI |
SJQIKKDDMGYSNS-CXAGYDPISA-N |
SMILES isomérique |
C[C@@H]1CCC[C@]2(C1=CC(=C(C)C)CC2)COC(=O)C |
SMILES |
CC1CCCC2(C1=CC(=C(C)C)CC2)COC(=O)C |
SMILES canonique |
CC1CCCC2(C1=CC(=C(C)C)CC2)COC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




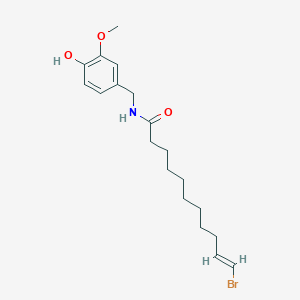

![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)
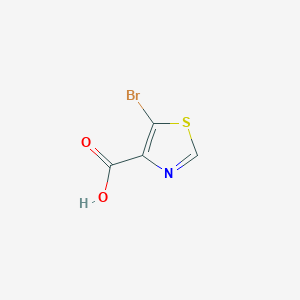
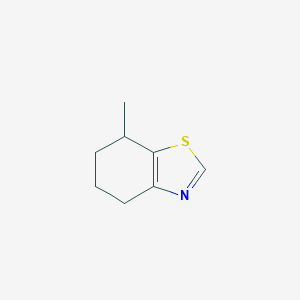
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)
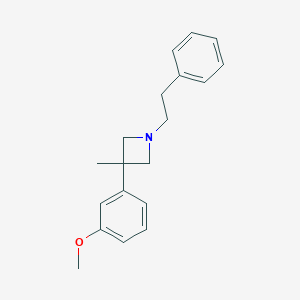
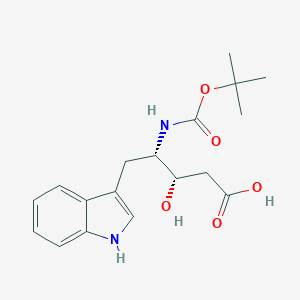
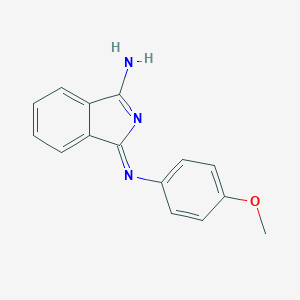
![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)

